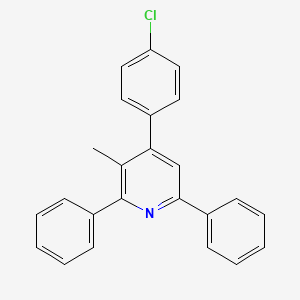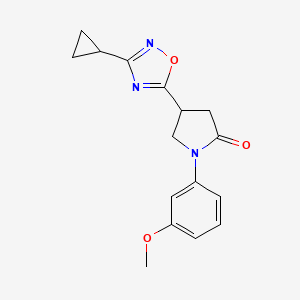
2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C21H23NO3 It is characterized by a cyclohexane ring substituted with a benzhydrylcarbamoyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with benzhydrylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzhydryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce primary or secondary amines.
科学研究应用
2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which 2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. The benzhydryl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the benzhydryl group, making it less hydrophobic.
Benzhydrylamine: Lacks the cyclohexane ring and carboxylic acid group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer, different functional groups and applications.
Uniqueness
2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring, benzhydryl group, and carboxylic acid group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
属性
CAS 编号 |
340827-80-7 |
|---|---|
分子式 |
C21H23NO3 |
分子量 |
337.4 g/mol |
IUPAC 名称 |
2-(benzhydrylcarbamoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H23NO3/c23-20(17-13-7-8-14-18(17)21(24)25)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-19H,7-8,13-14H2,(H,22,23)(H,24,25) |
InChI 键 |
MMLMUEBHVMHOEP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
溶解度 |
48.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


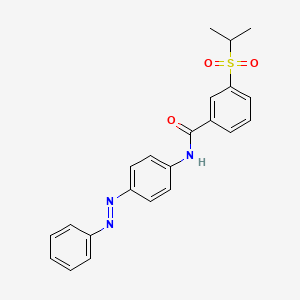
![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
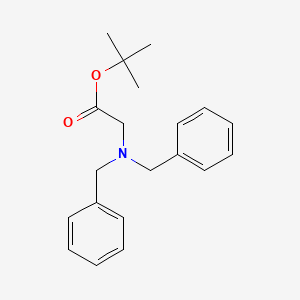
![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
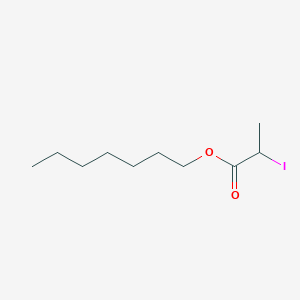

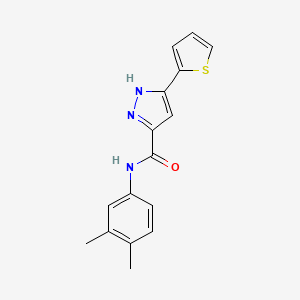
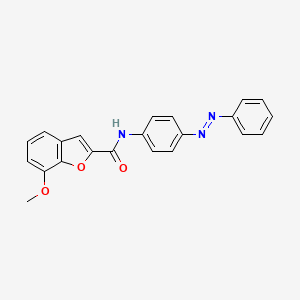
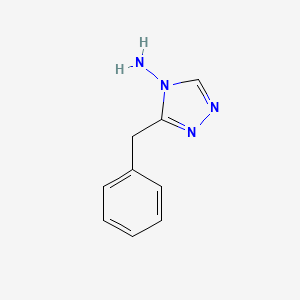
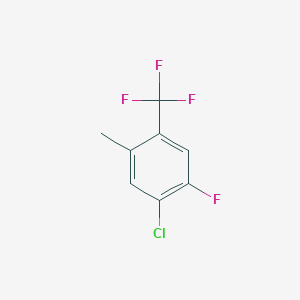
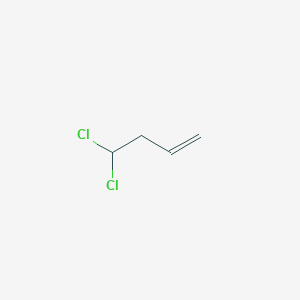
![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)
